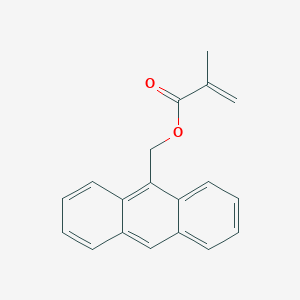

9-Anthracenylmethyl methacrylate

Descripción

Propiedades

IUPAC Name |

anthracen-9-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYSISMEPNOHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51960-29-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 9-anthracenylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51960-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70953610 | |

| Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31645-35-9 | |

| Record name | 9-Anthrylmethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenylmethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

9-Anthracenylmethyl methacrylate (AMMA) is primarily used as a monomer in the synthesis of polymers.

Mode of Action

AMMA can undergo different types of polymerization, such as classical polymerization, photopolymerization, and Atom Transfer Radical Polymerization (ATRP). During these processes, the double bond in the methacrylate group of AMMA opens up and reacts with other monomers or polymers, leading to the formation of long-chain polymers.

Biochemical Pathways

For instance, the resulting polymer, pAMMA, can be linked on the surface of nanoparticles for use in biomedical and diagnostic applications.

Result of Action

The primary result of AMMA’s action is the formation of polymers with unique properties. For example, when used in the synthesis of pAMMA, the resulting polymer can be linked on the surface of nanoparticles, leading to a significant amplification of the fluorescence signal for DNA detection.

Action Environment

The polymerization of AMMA can be influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by the temperature, the presence of a catalyst, and the concentration of the monomer. Additionally, AMMA should be stored in a cool, dry environment to prevent it from absorbing moisture, which could potentially interfere with its reactivity.

Análisis Bioquímico

Biochemical Properties

9-Anthracenylmethyl methacrylate plays a significant role in biochemical reactions, particularly as a fluorescent copolymer used in optic fiber sensors for the determination of tetracycline. This compound interacts with various biomolecules, including enzymes and proteins, through its methacrylate group, which can undergo polymerization reactions. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, thereby altering the biochemical pathways in which these biomolecules are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the fluorescent properties of this compound make it useful in imaging applications, where it can be used to track cellular processes and interactions. Additionally, its ability to form covalent bonds with cellular proteins can lead to changes in protein function and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The methacrylate group of the compound can undergo polymerization, leading to the formation of long polymer chains that can interact with cellular components. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable when stored under cold conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used as a fluorescent marker. These effects are dependent on the concentration and exposure time of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used effectively as a fluorescent marker without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the cell. The compound can affect metabolic flux by altering the levels of metabolites involved in these pathways. For example, its interaction with enzymes involved in polymerization reactions can lead to changes in the production of polymeric compounds within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects. The localization of this compound within cells can influence its activity and function, particularly in imaging applications where its fluorescent properties are utilized.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it interacts with cellular components and influences their function. This localization is crucial for its role in imaging and biochemical applications, as it allows for precise tracking of cellular processes.

Actividad Biológica

9-Anthracenylmethyl methacrylate (9-AMMA) is a methacrylate compound featuring an anthracene moiety, which is known for its unique photophysical properties. This compound has garnered attention in various fields, particularly in drug delivery systems, photodynamic therapy, and as a fluorescent probe due to its ability to undergo photoinduced electron transfer processes. The following sections provide a detailed examination of its biological activity, synthesis, and applications.

The biological activity of 9-AMMA is primarily attributed to its photochemical properties. It can participate in photoinduced electron transfer (eT) and energy transfer (ET) processes, which are crucial for various biological applications. For instance, studies have shown that 9-AMMA can be used to encapsulate biologically active compounds within mechanically activated microcapsules (MAMCs), facilitating controlled release in response to mechanical stimuli .

Additionally, 9-AMMA has been utilized in the synthesis of polymers that exhibit fluorescence, making it a valuable component in the development of fluorescent probes for biological imaging . Its ability to form exciplexes (excited-state complexes) with other molecules enhances its utility in photodynamic therapy, where localized light exposure can activate therapeutic agents .

Case Studies

- Controlled Release Systems : In a study involving MAMCs containing 9-AMMA, researchers demonstrated that the encapsulated growth factor TGF-β3 could be released in a controlled manner upon mechanical activation. This release was shown to stimulate chondrogenesis in engineered cartilage constructs, indicating the potential for tissue engineering applications .

- Fluorescence Studies : Another research effort focused on the photophysical properties of 9-AMMA, revealing that it exhibits significant fluorescence quantum yields. This property was exploited to enhance the visibility of biological structures under fluorescence microscopy, providing insights into cellular processes and interactions .

Table: Summary of Biological Activities

Synthesis Methods

The synthesis of 9-AMMA typically involves the derivatization of commercially available anthracenemethanol with methacryloyl chloride. This reaction results in the formation of the methacrylate ester, which can then be polymerized using techniques such as atom transfer radical polymerization (ATRP) to produce functional polymers .

Characterization Techniques

Characterization of 9-AMMA and its derivatives is performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.

- Fluorescence Spectroscopy : Employed to study the photophysical properties and quantum yields of the compound.

- Mass Spectrometry : Utilized for molecular weight determination and structural analysis.

Drug Delivery Systems

Due to its ability to encapsulate drugs and release them in response to external stimuli, 9-AMMA has significant potential in drug delivery systems. For example, it has been incorporated into polymeric nanoparticles that can deliver therapeutic agents directly to target tissues when activated by light or mechanical forces .

Photodynamic Therapy

The unique photophysical properties of 9-AMMA make it suitable for use in photodynamic therapy (PDT). By generating reactive oxygen species upon light activation, it can selectively target cancer cells while minimizing damage to surrounding healthy tissues .

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Biomedical Applications

Fluorescent Probes and Biosensors

9-AMMA is utilized in the development of fluorescent probes for biomolecules such as DNA and proteins. The anthracene group exhibits strong fluorescence, enabling researchers to label and track these biomolecules within living cells. Additionally, 9-AMMA-based polymers can be engineered into biosensors that detect specific biological events by monitoring changes in fluorescence properties, making them valuable for diagnostic purposes .

Case Study: DNA Detection

A significant application of 9-AMMA involves its incorporation into magnetic nanoparticles to amplify fluorescence signals for DNA detection. This approach enhances the sensitivity of detection methods, allowing for lower concentrations of target DNA to be identified effectively .

Photoresponsive Materials

Switchable Properties

The anthracene component of 9-AMMA allows it to undergo photochemical reactions when exposed to light. This property can be harnessed to create materials that exhibit reversible changes in fluorescence or conductivity upon irradiation. Such materials are promising for applications in data storage and optoelectronic devices .

Table 1: Comparison of Photonic Properties

| Property | This compound | Other Methacrylates |

|---|---|---|

| Fluorescence | Strong | Variable |

| Photoresponsive | Yes | No |

| Application in Data Storage | Yes | Limited |

Surface Modification

9-AMMA can modify surfaces through covalent bonding, allowing researchers to introduce specific functionalities such as fluorescent groups or alter surface wettability. This capability is particularly useful in creating tailored surfaces for various applications, including sensors and biomedical devices .

Single-Chain Folding Nanoparticles

Researchers have successfully fabricated single-chain folding nanoparticles using 9-AMMA. These nanomaterials can serve multiple purposes, including drug delivery systems and biocatalysis platforms due to their unique structural properties .

Adsorption Kinetics Studies

A recent study employed alternating current (AC) chip nano-calorimetry to investigate the adsorption kinetics of poly(9-anthracenyl methyl methacrylate) (PAMMA) on silica surfaces. The findings indicated that PAMMA exhibits distinct adsorption characteristics compared to conventional polymers like polystyrene, highlighting the influence of the bulky anthracenyl group on interaction dynamics .

Table 3: Adsorption Characteristics

| Polymer Type | Adsorption Behavior |

|---|---|

| Polystyrene | Consistent with previous results |

| PAMMA | Exhibits a 'kink' indicating complex kinetics |

Comparación Con Compuestos Similares

Key Observations:

Methacrylate vs. Acetate Functionality : Unlike 9-anthryl acetate, the methacrylate group in this compound enables radical polymerization, allowing integration into polymer backbones .

Charged vs. Neutral Derivatives : The trimethylammonium derivative () is water-soluble and used in catalysis, whereas this compound is hydrophobic, favoring micelle formation in drug delivery systems .

Substituent Effects : Brominated or sulfonated anthracenes (e.g., 9-sulfooxymethyl-10-methylanthracene) exhibit altered reactivity and electronic properties, making them suitable for electrophilic substitution or sensing applications .

Table 2: Role in Copolymer Systems

Key Findings:

- Fluorescence Utility : this compound’s anthracene moiety provides intrinsic fluorescence, enabling real-time tracking of polymer micelles without external dyes .

- Synergy with Boronic Acid : In glucose-responsive systems, 4-vinylphenylboronic acid binds glucose, while this compound contributes structural integrity and fluorescence .

- Stability Enhancement : Trifluoroethyl methacrylate’s hydrophobic nature improves micelle stability, contrasting with the more polar this compound .

Physicochemical Properties and Spectral Data

- Refractive Index: While benzyl methacrylate (a non-anthracene analog) has a refractive index of 1.5680, this compound’s value is unreported but likely higher due to anthracene’s aromatic conjugation .

- Fluorescence: Emission at 407 nm distinguishes it from non-fluorescent analogs like 9-anthryl acetate .

- NMR Characterization : ¹H NMR (CDCl₃) confirms the methacrylate linkage and anthracene protons, as shown in .

Métodos De Preparación

Table 1: Spectroscopic Properties

Discrepancies in melting points (59–60°C vs. 80–85°C) suggest potential polymorphic forms or impurities in early synthetic batches. The λₘₐₐ of 249 nm further confirms the anthracene chromophore’s presence.

Yield Variations and Industrial Scalability

The synthesis’s scalability faces challenges due to the anthracene moiety’s steric bulk, which slows reaction kinetics. Industrial adaptations may employ:

-

Continuous Flow Systems : To improve heat transfer and mixing efficiency.

-

Catalytic Bases : Substituting triethylamine with polymer-supported bases to simplify purification.

-

Solvent Recycling : Recovering methylene chloride via distillation to reduce costs.

Notably, the 90% yield achieved in Source utilized a 3:1 molar excess of methacryloyl chloride and ethanol recrystallization, suggesting that solvent polarity significantly impacts crystal purity . Pilot-scale trials should prioritize solvent selection and stoichiometric excess to maximize throughput.

Q & A

Q. What are the optimal conditions for synthesizing 9-Anthracenylmethyl methacrylate (AMMA) with high yield?

The synthesis of AMMA typically involves esterification of 9-anthracenemethanol with methacrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dry acetonitrile . Key factors for achieving ~70% yield include:

Q. How can researchers confirm the structural integrity of synthesized AMMA?

Characterization relies on:

Q. What are the key fluorescence properties of AMMA, and how do they influence experimental design?

AMMA exhibits excitation at 362 nm and emission at 407 nm , making it suitable for fluorescence-based studies (e.g., polymer self-assembly or environmental sensing) . Design considerations include:

Q. What safety precautions are necessary when handling AMMA?

While specific hazard data is limited, standard protocols for methacrylates apply:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : In dark, cool conditions to prevent photo-dimerization or thermal degradation .

Advanced Research Questions

Q. How does AMMA enhance controlled radical polymerization techniques like RAFT?

AMMA is incorporated into RAFT-synthesized copolymers (e.g., poly(MMA-co-AMMA)) to enable:

Q. What mechanisms underlie fluorescence quenching of AMMA in polymer matrices?

Quenching may arise from:

- Energy transfer : Interactions with electron-deficient comonomers (e.g., pentafluorophenyl methacrylate).

- Steric effects : Restricted anthracene mobility in densely crosslinked polymers reduces emission intensity.

- Solvent polarity : Non-polar solvents stabilize excited states, minimizing quenching .

Q. How can AMMA’s photo-dimerization be leveraged for stimuli-responsive materials?

UV irradiation (λ = 365 nm) induces anthracene dimerization, enabling:

Q. What analytical applications utilize AMMA-derived reagents?

AMMA derivatives like 1-(9-anthracenylmethyl)piperazine detect airborne isocyanates via fluorescence quenching upon adduct formation. This method achieves sub-ppb sensitivity in environmental monitoring .

Q. How can researchers address low yields or by-products in AMMA synthesis?

Common issues and solutions:

Q. How does AMMA compare to other fluorescent monomers (e.g., pyrene derivatives) in polymer science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.